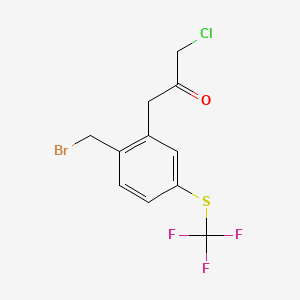
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, iodine, and difluoromethoxy groups attached to a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the benzene ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and various amines. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and ion channels. The presence of halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects. The difluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability.
相似化合物的比较
Similar Compounds
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene
- 1-(3-Bromopropyl)-3-(difluoromethoxy)-4-(trifluoromethylthio)benzene
- 3-(3-Bromophenyl)propionic acid
Uniqueness
1-(3-Bromopropyl)-2-(difluoromethoxy)-6-iodobenzene is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H10BrF2IO |
|---|---|
分子量 |
390.99 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-1-(difluoromethoxy)-3-iodobenzene |
InChI |
InChI=1S/C10H10BrF2IO/c11-6-2-3-7-8(14)4-1-5-9(7)15-10(12)13/h1,4-5,10H,2-3,6H2 |
InChI 键 |
AAZXRUPAHYKGED-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)CCCBr)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)







![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)

